Cas no 366-63-2 (4-fluoro-n-phenylbenzamide)

4-fluoro-n-phenylbenzamide structure
4-fluoro-n-phenylbenzamide structure
Product Name:4-fluoro-n-phenylbenzamide
CAS No:366-63-2
MF:C13H10FNO
MW:215.223006725311
CID:1477901
PubChem ID:96095
Update Time:2025-07-23

4-fluoro-n-phenylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-N-phenylbenzamide
    • 4-Fluoro-N-phenyl-benzamide
    • 4-fluorobenzanilide
    • SureCN4783063
    • (4-fluorophenyl)-N-benzamide
    • AC1L3VQ3
    • benzanilide
    • AC1Q5N9C
    • NSC51891
    • AGN-PC-006A6H
    • N-phenyl-4-fluorobenzamide
    • STK216671
    • FIEGRQABVBXYQT-UHFFFAOYSA-
    • CS-0270155
    • NS00041707
    • Z27782621
    • EN300-10214677
    • DTXSID70190083
    • 366-63-2
    • CHEMBL5290058
    • NSC-51891
    • AKOS000504231
    • NSC 51891
    • EINECS 206-677-0
    • InChI=1/C13H10FNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16)
    • SCHEMBL4783063
    • HMS1673E11
    • 4-fluoro-n-phenylbenzamide
    • Inchi: 1S/C13H10FNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16)
    • InChI Key: FIEGRQABVBXYQT-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(NC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 215.0747
  • Monoisotopic Mass: 215.075
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 29.1A^2

Experimental Properties

  • Density: 1.247
  • Boiling Point: 258.1°C at 760 mmHg
  • Flash Point: 109.9°C
  • Refractive Index: 1.622
  • PSA: 29.1
  • LogP: 3.15100

4-fluoro-n-phenylbenzamide Pricemore >>

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Additional information on 4-fluoro-n-phenylbenzamide

Comprehensive Analysis of 4-Fluoro-N-phenylbenzamide (CAS No. 366-63-2): Properties, Applications, and Industry Insights

4-Fluoro-N-phenylbenzamide (CAS 366-63-2), a fluorinated aromatic amide derivative, has garnered significant attention in pharmaceutical and material science research due to its unique structural properties. This compound, also referred to as N-phenyl-4-fluorobenzamide, features a fluorine atom at the para-position of the benzoyl ring, enhancing its electronic and steric characteristics. Researchers frequently explore its role as a building block in drug discovery, particularly for kinase inhibitors and bioactive intermediates. The CAS 366-63-2 identifier ensures precise tracking in regulatory and safety documentation, a critical aspect for laboratories and manufacturers.

In recent years, the demand for fluorinated compounds like 4-fluoro-N-phenylbenzamide has surged, driven by their applications in high-performance materials and agrochemicals. A 2023 market analysis highlighted fluorine-containing molecules as pivotal in developing low-energy coatings and sustainable polymers, aligning with global trends toward eco-friendly chemistry. Users searching for "fluorobenzamide derivatives uses" or "CAS 366-63-2 solubility" often seek data on its physicochemical properties, such as a melting point of 142–145°C and moderate solubility in polar organic solvents like DMSO.

The compound’s mechanism of action in medicinal chemistry is another hot topic. Computational studies suggest that the 4-fluoro substitution improves binding affinity to target proteins, making it a candidate for anticancer agent scaffolds. Forums frequently discuss queries like "how to synthesize 4-fluoro-N-phenylbenzamide" or "N-phenylbenzamide analogs in drug design," reflecting interest in its synthetic pathways. A common route involves the condensation of 4-fluorobenzoic acid with aniline under peptide-coupling conditions, yielding high purity (>98%) products.

From an SEO perspective, content around 366-63-2 supplier or "4-fluoro-N-phenylbenzamide price" ranks highly, indicating commercial demand. Suppliers emphasize compliance with REACH and GMP standards, while MSDS sheets detail safe handling practices—non-hazardous but requiring standard lab precautions. Environmental concerns have also spurred studies on its biodegradability, with results showing slower degradation rates typical of aromatic amides, a consideration for industrial discharge protocols.

Emerging applications in electronic materials further elevate its profile. The compound’s electron-withdrawing fluorine group makes it useful in organic semiconductors and OLED precursors, topics trending in patent filings. Researchers optimizing "fluorine effects on charge transport" cite its crystalline stability as advantageous. Additionally, its role in catalysis, particularly in palladium-coupling reactions, is documented in recent journals, addressing searches like "cross-coupling reactions with fluorobenzamides."

To conclude, 4-Fluoro-N-phenylbenzamide (CAS 366-63-2) exemplifies the intersection of innovation and utility. Its versatility across pharmaceuticals, materials science, and green chemistry ensures enduring relevance. Future studies may focus on scaling production via continuous-flow methods or exploring its polymeric composites, areas poised to dominate scientific discourse.

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